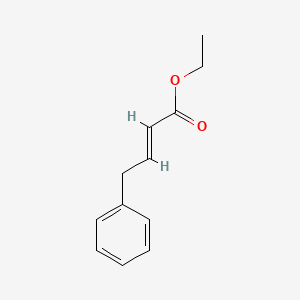

Ethyl trans-4-phenyl-2-butenoate

Description

BenchChem offers high-quality Ethyl trans-4-phenyl-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl trans-4-phenyl-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZBCBTUPJJIKA-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Data of Ethyl trans-4-phenyl-2-butenoate

Introduction

Ethyl trans-4-phenyl-2-butenoate, a member of the cinnamate family of organic compounds, is a significant molecule in various industrial and research applications.[1][2] Its utility as a flavoring agent, a component in fragrances, and an intermediate in the synthesis of pharmaceuticals and specialty polymers necessitates robust analytical methods for its unequivocal identification and characterization.[2] This technical guide provides an in-depth analysis of the key spectroscopic data for Ethyl trans-4-phenyl-2-butenoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is crucial for researchers, scientists, and drug development professionals to ensure the purity, identity, and structural integrity of the compound.

This document is structured to provide not just the spectroscopic data itself, but also the underlying principles and experimental considerations. By understanding the "why" behind the data, scientists can more effectively utilize these techniques for structural elucidation and quality control.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting spectroscopic data lies in understanding the molecule's structure. Ethyl trans-4-phenyl-2-butenoate (C₁₂H₁₄O₂) possesses several key functional groups and structural features that give rise to its characteristic spectral fingerprint.[3]

Molecular Structure of Ethyl trans-4-phenyl-2-butenoate

Caption: A typical workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) (Predicted) | Functional Group Assignment |

| ~3030 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (alkene) |

| ~1270 | C-O stretch (ester) |

| ~970 | =C-H bend (trans alkene) |

Causality Behind the Assignments:

-

C=O Stretch: The strong absorption band around 1720 cm⁻¹ is a hallmark of the carbonyl group in an α,β-unsaturated ester. The conjugation with the double bond lowers the frequency compared to a saturated ester.

-

C=C Stretch: The peak at approximately 1640 cm⁻¹ is indicative of the carbon-carbon double bond.

-

C-O Stretch: The absorption around 1270 cm⁻¹ is characteristic of the C-O single bond stretch of the ester functionality.

-

Trans Alkene Bend: The out-of-plane bending vibration for a trans-disubstituted alkene typically appears as a strong band around 970 cm⁻¹, which is a key diagnostic feature.

Experimental Protocol for IR Spectroscopy

Caption: A standard workflow for obtaining an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular weight of Ethyl trans-4-phenyl-2-butenoate is 190.24 g/mol . [3]

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 190 | [M]⁺ (Molecular Ion) |

| 117 | [M - COOCH₂CH₃]⁺ |

| 115 | [C₉H₇]⁺ (indenyl cation or similar rearrangement) |

| 101 | [M - C₇H₇]⁺ (loss of tropylium ion) |

Causality Behind the Fragmentation:

-

Molecular Ion ([M]⁺): The peak at m/z 190 corresponds to the intact molecule with one electron removed.

-

Loss of the Ester Group: A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group, leading to the fragment at m/z 117.

-

Further Fragmentation: The fragments at m/z 115 and 101 arise from further rearrangements and cleavages of the hydrocarbon backbone and phenyl group, which are characteristic of such structures.

Fragmentation Pathway in Mass Spectrometry

Caption: A plausible fragmentation pathway for Ethyl trans-4-phenyl-2-butenoate.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of Ethyl trans-4-phenyl-2-butenoate. The correlation between the ¹H NMR, ¹³C NMR, IR, and MS data offers a high degree of confidence in the structural assignment. For researchers in synthetic chemistry, drug development, and quality control, a thorough understanding of these spectroscopic techniques and their application to specific molecules like Ethyl trans-4-phenyl-2-butenoate is indispensable for ensuring the integrity and quality of their work.

References

-

PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. Retrieved from [Link]

-

Govindarajan, M., et al. (2015). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 808-817. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical characterization of cinnamates. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]

-

Journal of Chemical Education. (2020). Transmutation of Scent: An Evaluation of the Synthesis of Methyl Cinnamate, a Commercial Fragrance, via a Fischer Esterification for the Second-Year Organic Laboratory. Journal of Chemical Education, 97(10), 3763-3768. Retrieved from [Link]

-

PubMed Central. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Metabolites, 12(5), 428. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cis-4-phenyl-2-butenoate. Retrieved from [Link]

-

BU CyberSec Lab. (n.d.). Ethyl trans-4-phenyl-2-butenoate. Retrieved from [Link]

-

Blogspot. (2015). Understand NMR with simple molecules, Ethyl (E)-2-butenoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl trans-4-phenyl-2-butenoate (CAS Number: 1205-84-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-phenyl-2-butenoate, identified by CAS number 1205-84-1, is a versatile α,β-unsaturated ester that serves as a valuable intermediate in a multitude of applications, ranging from the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) to the formulation of fragrances and polymers.[1] Its chemical structure, featuring a reactive conjugated system and a phenyl group, imparts unique properties that are leveraged in various chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and applications of Ethyl trans-4-phenyl-2-butenoate, with a focus on practical, field-proven insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its effective application in research and development. The key properties of Ethyl trans-4-phenyl-2-butenoate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1205-84-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |

| Molecular Weight | 190.24 g/mol | [1][2] |

| Appearance | Pale yellow oil | [1] |

| IUPAC Name | ethyl (E)-4-phenylbut-2-enoate | [2] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of Ethyl trans-4-phenyl-2-butenoate

The synthesis of α,β-unsaturated esters like Ethyl trans-4-phenyl-2-butenoate is most effectively achieved through olefination reactions of carbonyl compounds. The two most prominent and reliable methods are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction . The HWE reaction is often preferred for the synthesis of (E)-alkenes due to its high stereoselectivity.[3]

Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route for (E)-Isomer Synthesis

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction, allowing it to react readily with a wider range of aldehydes and ketones.[3] A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating a simpler purification process compared to the removal of triphenylphosphine oxide from Wittig reactions.[3]

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis

This protocol is adapted from established methodologies for the synthesis of (E)-α,β-unsaturated esters.[4]

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Phenylacetaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

-

-

Olefination Reaction:

-

Cool the resulting solution back to 0 °C.

-

Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Ethyl trans-4-phenyl-2-butenoate.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by water. Therefore, anhydrous solvents and a dry reaction setup are crucial for the success of the reaction.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive carbanion with oxygen.

-

Stepwise Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the deprotonation and the subsequent olefination reaction, preventing side reactions.

-

Aqueous Work-up: The aqueous work-up serves to quench the reaction, neutralize any remaining base, and remove the water-soluble phosphate byproduct.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and minor byproducts.

Diagram of the Horner-Wadsworth-Emmons Reaction Workflow:

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of Ethyl trans-4-phenyl-2-butenoate.

Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry, utilizing a phosphonium ylide to convert aldehydes and ketones into alkenes.[5][6] While it can be a robust method, the stereoselectivity for (E)-alkenes can be lower than the HWE reaction, especially with stabilized ylides, and the removal of the triphenylphosphine oxide byproduct can be challenging.[7]

Experimental Protocol: Wittig Reaction

This protocol is based on general procedures for the Wittig reaction.[5][8]

Materials:

-

(Carbethoxymethylene)triphenylphosphorane (the ylide)

-

Phenylacetaldehyde

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Hexanes

-

Methanol for recrystallization

Procedure:

-

Ylide Preparation (if not commercially available):

-

Treat a suitable phosphonium salt (e.g., ethyl (triphenylphosphoranylidene)acetate) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF to generate the ylide.

-

-

Olefination Reaction:

-

In a round-bottom flask under an inert atmosphere, dissolve the phosphonium ylide (1.1 equivalents) in an anhydrous solvent (e.g., THF).

-

Add phenylacetaldehyde (1.0 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After the reaction is complete, add hexanes to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the solid triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography.

-

Diagram of the Wittig Reaction Workflow:

Caption: Workflow for the Wittig synthesis of Ethyl trans-4-phenyl-2-butenoate.

Analytical Methods for Quality Control

Ensuring the purity and identity of Ethyl trans-4-phenyl-2-butenoate is critical for its intended applications. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of moderately polar compounds like Ethyl trans-4-phenyl-2-butenoate.[9]

Exemplary HPLC Protocol:

-

Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[9]

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40, v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.[9]

-

Detection Wavelength: 254 nm (due to the presence of the aromatic ring and conjugated system).[9]

-

Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[9]

This method allows for the separation of the main product from potential impurities and starting materials, enabling accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides information on both the retention time and the mass spectrum of the analyte, allowing for confident identification. The mass spectrum of Ethyl trans-4-phenyl-2-butenoate is available in public databases such as PubChem.[2]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of Ethyl trans-4-phenyl-2-butenoate. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for Ethyl trans-4-phenyl-2-butenoate would include those for the C=O of the ester, the C=C of the alkene, and the aromatic C-H and C=C bonds.

Applications in Research and Development

Ethyl trans-4-phenyl-2-butenoate is a versatile building block with applications across several scientific and industrial domains.

Pharmaceutical Synthesis

As an intermediate, Ethyl trans-4-phenyl-2-butenoate is valuable in the synthesis of various pharmaceutical compounds.[1][10][11] Its conjugated system can undergo various transformations, such as Michael additions and reductions, to introduce new functionalities and build more complex molecular architectures. While specific drug synthesis pathways directly starting from this exact ester are not extensively detailed in the readily available literature, its structural motif is present in various biologically active molecules. Researchers in medicinal chemistry utilize such α,β-unsaturated esters to access novel compounds for drug discovery programs.

Flavor and Fragrance Industry

The pleasant, sweet, and fruity aroma of Ethyl trans-4-phenyl-2-butenoate makes it a sought-after ingredient in the formulation of fragrances for perfumes and cosmetics, as well as a flavoring agent in food products.[1][10][11]

Organic and Polymer Synthesis

In organic synthesis, this compound serves as a key reagent for creating more complex molecules.[1] In polymer chemistry, it can be used in the production of specialty polymers, where its incorporation can enhance material properties such as flexibility and durability.[1]

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount when working with Ethyl trans-4-phenyl-2-butenoate. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials.[1]

While a specific, universally applicable SDS is not provided here, several suppliers offer detailed safety information for this compound.[1][12]

Suppliers

Ethyl trans-4-phenyl-2-butenoate (CAS 1205-84-1) is commercially available from various chemical suppliers. Researchers and procurement specialists can source this compound from the following reputable vendors:

-

Chem-Impex[1]

-

US Biological Life Sciences

-

Alfa Chemistry

-

BLDpharm

-

Santa Cruz Biotechnology

-

TCI Chemicals[12]

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Conclusion

Ethyl trans-4-phenyl-2-butenoate is a valuable and versatile chemical intermediate with significant applications in both academic research and industrial development. Its synthesis is well-established through classic olefination reactions, and its purification and analysis can be achieved using standard laboratory techniques. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers and scientists to effectively utilize this compound in their endeavors to develop new pharmaceuticals, fragrances, and advanced materials.

References

-

BU CyberSec Lab. Ethyl trans-4-phenyl-2-butenoate. Available from: [Link]

-

Synthesis of an Alkene via the Wittig Reaction. University of Missouri–St. Louis. Available from: [Link]

-

Solvent Free Wittig Reactions. University of California, Irvine. Available from: [Link]

-

Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Available from: [Link]

-

PubChem. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Ethyl (2E)-4-oxo-4-phenyl-2-butenoate. National Center for Biotechnology Information. Available from: [Link]

- Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. 2022.

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

- YouTube. Wittig Reaction Mechanism. The Organic Chemistry Tutor. 2018.

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

- YouTube. Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. 2023.

-

University of Wisconsin-Madison. Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available from: [Link]

-

SpectraBase. Ethyl 4-phenyl-2-(phenylthio)butanoate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

PubChem. Ethyl cis-4-phenyl-2-butenoate | C12H14O2 | CID 11298438. National Center for Biotechnology Information. Available from: [Link]

-

Scribd. S488 S588 S688 Parts | PDF | Home & Garden. Available from: [Link]

-

S1 Supporting Information for Controlling Non-Native Cobalamin Reactivity and Catalysis in the Transcription Factor CarH Xinhang - DOI. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. chemimpex.com [chemimpex.com]

- 12. tcichemicals.com [tcichemicals.com]

IUPAC name and structure of Ethyl (E)-4-phenylbut-2-enoate

An In-Depth Technical Guide to Ethyl (E)-4-phenylbut-2-enoate: Structure, Synthesis, and Applications in Modern Organic Chemistry

Abstract

Ethyl (E)-4-phenylbut-2-enoate is a versatile α,β-unsaturated ester that serves as a pivotal intermediate in organic synthesis. Its unique structural features, including a reactive Michael acceptor system and a phenyl moiety, make it a valuable building block for constructing complex molecular architectures. This technical guide provides a comprehensive overview of its nomenclature, structure, and physicochemical properties. It further details a field-proven synthetic protocol via the Horner-Wadsworth-Emmons reaction, explaining the mechanistic rationale for its high stereoselectivity. Finally, this guide explores the compound's core reactivity and its applications in the synthesis of potentially bioactive molecules, making it an essential resource for researchers, chemists, and professionals in drug development.

Compound Identification and Structural Elucidation

IUPAC Nomenclature and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is ethyl (E)-4-phenylbut-2-enoate .[1] Due to the stereochemistry of the double bond, it is also commonly referred to by its synonym, ethyl trans-4-phenyl-2-butenoate .[1]

Molecular Structure and Stereochemistry

The structure consists of a four-carbon butenoate backbone with a phenyl group at the C4 position and an ethyl ester at the C1 position. The designation (E) (entgegen) signifies that the highest priority groups on each carbon of the C2=C3 double bond (the ester group on C2 and the benzyl group on C3) are on opposite sides.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is critical for its synthesis, purification, and characterization.

Physicochemical Properties

The following table summarizes the key computed and experimental properties of ethyl (E)-4-phenylbut-2-enoate.

| Property | Value | Source |

| Molecular Weight | 190.24 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | Assumed based on similar compounds |

| Boiling Point | 184-185 °C (at 25 mmHg) | [4] (for a related compound) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate) | General chemical knowledge |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. While precise experimental data can vary slightly based on instrumentation and conditions, the following represents a characteristic profile.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

Chemical Shift (δ) Multiplicity Integration Assignment ~7.35-7.20 m 5H Ar-H ~6.95 dt 1H -CH=CH-COOEt ~5.85 d 1H =CH-COOEt ~4.20 q 2H -O-CH₂ -CH₃ ~3.50 d 2H Ph-CH₂ -CH= | ~1.30 | t | 3H | -O-CH₂-CH₃ |

-

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

Chemical Shift (δ) Assignment ~166.5 C =O (Ester) ~148.0 -C H=CH-COOEt ~140.0 Ar-C (Quaternary) ~128.8 Ar-C H ~128.5 Ar-C H ~126.5 Ar-C H ~122.0 =C H-COOEt ~60.5 -O-C H₂-CH₃ ~38.5 Ph-C H₂-CH= | ~14.3 | -O-CH₂-C H₃ |

-

Infrared (IR) Spectroscopy (ATR):

Wavenumber (cm⁻¹) Functional Group ~3030 C-H stretch (Aromatic) ~2980 C-H stretch (Aliphatic) ~1720 C=O stretch (α,β-unsaturated ester) ~1650 C=C stretch (Alkenyl) | ~1170 | C-O stretch (Ester) |

-

Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 145) and the benzyl group (-CH₂Ph, m/z = 99).[5]

Synthesis and Mechanistic Considerations

The most reliable and stereoselective method for synthesizing (E)-α,β-unsaturated esters like ethyl (E)-4-phenylbut-2-enoate is the Horner-Wadsworth-Emmons (HWE) reaction . This olefination reaction involves a stabilized phosphonate ylide, which preferentially yields the thermodynamically more stable (E)-alkene.

Detailed Experimental Protocol: HWE Synthesis

This protocol describes a general and adaptable procedure for the synthesis of the target compound.

Materials:

-

Triethyl phosphonoacetate (1.1 eq.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)

-

Phenylacetaldehyde (1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Protocol:

-

Ylide Formation: Under an inert atmosphere (e.g., Argon), suspend NaH (1.1 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and thermometer. Cool the suspension to 0 °C in an ice bath.

-

Add triethyl phosphonoacetate (1.1 eq.) dropwise to the cooled suspension via the dropping funnel.

-

Scientist's Note: This exothermic acid-base reaction forms the phosphonate anion (ylide). Adding the phosphonate slowly to the base at 0 °C helps to control the reaction temperature and prevent side reactions.

-

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Olefination: Cool the resulting ylide solution back to 0 °C. Add phenylacetaldehyde (1.0 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Scientist's Note: The NH₄Cl quench neutralizes any remaining base and protonates the phosphate byproduct, rendering it more water-soluble for easier removal.

-

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure ethyl (E)-4-phenylbut-2-enoate.

Synthesis Workflow Diagram

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of ethyl (E)-4-phenylbut-2-enoate stems from its identity as an α,β-unsaturated ester, which makes it an excellent Michael acceptor and a competent dienophile in Diels-Alder reactions.

Core Reactivity: Michael Addition

The electrophilic β-carbon is susceptible to attack by a wide range of soft nucleophiles in a conjugate or 1,4-addition reaction. This transformation is fundamental in carbon-carbon and carbon-heteroatom bond formation and is widely used to build molecular complexity.[6] For example, the asymmetric Michael addition of a thiol can establish a key stereocenter, a common strategy in the synthesis of chiral drugs.[6]

Caption: General mechanism of a Michael addition reaction.

Utility as a Precursor for Bioactive Scaffolds

The reactivity of ethyl (E)-4-phenylbut-2-enoate makes it a valuable precursor for synthesizing molecules of pharmaceutical interest.

-

Heterocycle Synthesis: α,β-unsaturated esters are established precursors for various heterocyclic systems. For example, through multi-step sequences often initiated by a Michael addition, these substrates can be elaborated into medicinally relevant scaffolds like pyridines, pyrimidines, and pyridinones, which are core structures in numerous approved drugs.[7]

-

Natural Product Synthesis: The phenylbutenoate framework is a component of various natural products. The ability to stereoselectively introduce functionality at the β- and γ-positions makes this compound a key starting material for the synthesis of complex targets such as alkaloids and polyketides.[6]

Handling, Storage, and Safety

As with all laboratory chemicals, ethyl (E)-4-phenylbut-2-enoate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: Specific toxicity data is limited. It should be treated as a potentially harmful chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

Ethyl (E)-4-phenylbut-2-enoate is a synthetically versatile and valuable intermediate. Its straightforward and stereoselective synthesis, combined with its predictable reactivity as a Michael acceptor, provides chemists with a reliable tool for constructing complex molecules. Its demonstrated utility as a precursor for natural products and medicinally relevant heterocycles ensures its continued importance in the fields of organic synthesis and drug discovery.

References

-

PubChem. (n.d.). Ethyl trans-4-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Phenyl-but-2-enoic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (2E)-4-oxo-4-phenyl-2-butenoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (E)-4-phenyl-2-butenoate. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl (E)-4,4-difluoro-4-phenylbut-2-enoate - MS (GC) Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). 3-Benzoylacrylic Acid Ethyl Ester; Ethyl 4-Oxo-4-phenyl-2-butenoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). ethyl (E)-4-oxo-4-phenylbut-2-enoate. Retrieved from [Link]

Sources

- 1. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-but-2-enoic acid ethyl ester | C12H14O2 | CID 278533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl trans-4-phenyl-2-butenoate

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Ethyl trans-4-phenyl-2-butenoate, a notable α,β-unsaturated ester, is currently recognized primarily for its applications in the fragrance and flavor industries, with further utility as a synthetic intermediate in the pharmaceutical sector[1][2]. Despite its established use in these fields, its specific biological activities remain largely unexplored. This technical guide provides a comprehensive overview of the potential pharmacological activities of Ethyl trans-4-phenyl-2-butenoate, based on a robust analysis of structurally related compounds, namely cinnamoyl esters and other α,β-unsaturated carbonyl compounds. Drawing from existing literature, we hypothesize that Ethyl trans-4-phenyl-2-butenoate may possess significant anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a foundational resource for researchers, outlining the theoretical basis for these potential activities and providing detailed, field-proven experimental protocols for their validation. Our objective is to stimulate and guide further investigation into the therapeutic potential of this compound.

Introduction: The Scientific Premise

Ethyl trans-4-phenyl-2-butenoate (C₁₂H₁₄O₂) is an ester with a molecular weight of 190.24 g/mol [1]. Its chemical structure is characterized by a phenyl group, an ethyl ester, and a critical α,β-unsaturated carbonyl moiety. This unsaturated system is a key feature, as it is known to be a reactive site that can participate in various biological interactions[3][4].

The scientific rationale for investigating the biological activities of Ethyl trans-4-phenyl-2-butenoate stems from the well-documented pharmacological effects of cinnamic acid and its derivatives[5][6][7]. These compounds have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[5][7][8][9]. The presence of the α,β-unsaturated carbonyl system in Ethyl trans-4-phenyl-2-butenoate suggests that it may share some of these bioactive properties. This guide will, therefore, explore these three potential areas of activity in detail.

Potential Anticancer Activity

The search for novel anticancer agents is a cornerstone of modern drug discovery[10]. Cinnamic acid derivatives have emerged as a promising class of compounds with potential antitumor efficacy[6][11][12][13].

Hypothesized Mechanism of Action

Based on studies of related compounds like cinnamaldehyde, it is plausible that Ethyl trans-4-phenyl-2-butenoate could exert anticancer effects through several mechanisms[14][15]. One of the primary hypothesized pathways is the induction of apoptosis in cancer cells. This could be mediated through the modulation of key signaling pathways, such as the inhibition of the PI3K/Akt pathway or the activation of the TNFα-TNFR1 extrinsic apoptotic pathway[11][14].

Furthermore, the α,β-unsaturated carbonyl moiety can act as a Michael acceptor, potentially interacting with nucleophilic residues on proteins and disrupting cellular processes crucial for cancer cell survival and proliferation[3]. Another potential mechanism is the inhibition of transcription factors like NF-κB, which is often overactivated in cancer and plays a role in inflammation, cell survival, and angiogenesis[7].

}

Hypothesized anticancer signaling pathways of Ethyl trans-4-phenyl-2-butenoate.

Experimental Workflow for In Vitro Evaluation

A systematic in vitro evaluation is the first step in validating the potential anticancer activity of Ethyl trans-4-phenyl-2-butenoate[3][10].

The initial screening of anticancer potential involves assessing the compound's effect on the viability and proliferation of cancer cells[3][10]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose[2].

Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87MG for glioblastoma) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Ethyl trans-4-phenyl-2-butenoate (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

The results of the MTT assay can be summarized in a table to compare the cytotoxic effects of the compound on different cell lines.

| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) of Ethyl trans-4-phenyl-2-butenoate |

| MCF-7 | Breast Adenocarcinoma | 48 | 25.5 ± 2.1 |

| A549 | Lung Carcinoma | 48 | 38.2 ± 3.5 |

| U87MG | Glioblastoma | 48 | 19.8 ± 1.7 |

| HEK293 | Normal Kidney | 48 | > 100 |

In Vivo Validation: Xenograft Models

Promising in vitro results should be followed by in vivo studies to assess the antitumor efficacy in a living organism[1][16][17]. Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard preclinical model for this purpose[1][18][19].

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ U87MG cells) into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration: Administer Ethyl trans-4-phenyl-2-butenoate (e.g., via intraperitoneal injection or oral gavage) at different doses daily or on a specified schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

}

Workflow for in vivo anticancer efficacy testing using a xenograft model.

Potential Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new antimicrobial agents[20]. α,β-unsaturated carbonyl compounds have been reported to possess antimicrobial properties[21][22][23][24][25].

Hypothesized Mechanism of Action

The antimicrobial action of α,β-unsaturated carbonyl compounds is often attributed to their ability to act as Michael acceptors[21]. They can form covalent adducts with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in microbial enzymes and proteins. This can lead to enzyme inactivation and disruption of essential cellular processes, ultimately inhibiting microbial growth or causing cell death[21][23].

Experimental Workflow for In Vitro Evaluation

The antimicrobial potential of Ethyl trans-4-phenyl-2-butenoate can be assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and quantitative technique for this purpose[26][27][28][29][30].

Protocol: Broth Microdilution Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of Ethyl trans-4-phenyl-2-butenoate in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The antimicrobial activity can be summarized in a table of MIC values.

| Microorganism | Gram Stain/Type | Hypothetical MIC (µg/mL) of Ethyl trans-4-phenyl-2-butenoate |

| Staphylococcus aureus | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 128 |

| Pseudomonas aeruginosa | Gram-negative | >256 |

| Candida albicans | Fungus | 32 |

Potential Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Cinnamic acid and its derivatives have been shown to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways[5][8][9][31][32].

Hypothesized Mechanism of Action

A key mechanism by which cinnamic acid derivatives exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway[4][5][33][34]. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[33]. By inhibiting NF-κB activation, Ethyl trans-4-phenyl-2-butenoate could potentially reduce the production of these inflammatory mediators.

}

Hypothesized inhibition of the NF-κB pathway by Ethyl trans-4-phenyl-2-butenoate.

Experimental Workflow for In Vitro Evaluation

The anti-inflammatory potential of Ethyl trans-4-phenyl-2-butenoate can be investigated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line[35][36][37][38][39].

Protocol: Nitric Oxide Production Assay

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of Ethyl trans-4-phenyl-2-butenoate for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

-

Data Analysis: Quantify the amount of nitrite produced and determine the concentration of the compound that inhibits NO production by 50% (IC50). A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

The results can be presented in a table showing the inhibitory effect on NO production.

| Compound Concentration (µM) | Hypothetical NO Production (% of LPS-stimulated control) | Cell Viability (%) |

| 0 (LPS only) | 100 | 100 |

| 10 | 85.2 ± 5.1 | 98.5 ± 2.3 |

| 25 | 55.7 ± 4.3 | 96.8 ± 3.1 |

| 50 | 28.9 ± 3.8 | 94.2 ± 2.9 |

| 100 | 12.4 ± 2.1 | 91.5 ± 4.0 |

Conclusion and Future Directions

Ethyl trans-4-phenyl-2-butenoate presents an intriguing, yet underexplored, profile for potential biological activities. Based on the established pharmacological effects of its structural relatives, there is a strong scientific rationale to investigate its anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows detailed in this guide provide a robust framework for such investigations. Future research should focus on a systematic evaluation of these potential activities, starting with the in vitro assays described. Positive findings would warrant further investigation into the precise molecular mechanisms of action and progression to in vivo models. The exploration of Ethyl trans-4-phenyl-2-butenoate and its derivatives could lead to the development of novel therapeutic agents.

References

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

-

Grokipedia. (n.d.). Broth microdilution. Retrieved from [Link]

-

Wikipedia. (2023). Broth microdilution. Retrieved from [Link]

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

-

MDPI. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anti-inflammatory agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703.

- Ferreira, R. J., et al. (2019). Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. Anti-cancer agents in medicinal chemistry, 19(15), 1869–1878.

-

Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

- Reddy, R. G., et al. (2008). Suppression of Age-Related Inflammatory NF-kappaB Activation by Cinnamaldehyde.

- Vaisnav, G., Chakraborty, A. K., & Karole, S. (2023). Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. World Journal of Biology Pharmacy and Health Sciences, 14(1), 088-096.

- Luber, P., et al. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of clinical microbiology, 41(3), 1062–1068.

- Miller, A. L., et al. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum, 12(5), e03049-23.

- Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.

- Cabello, C. M., et al. (2013). The Cinnamon-derived Michael Acceptor Cinnamic Aldehyde Impairs Melanoma Cell Proliferation, Invasiveness, and Tumor Growth. Free radical biology & medicine, 65, 1322–1337.

- Yoon, W. J., et al. (2009). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Cytotechnology, 61(3), 169–178.

-

MDPI. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. Retrieved from [Link]

- Gouleni, F., et al. (2022). Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines. Anti-cancer agents in medicinal chemistry, 22(13), 2469–2481.

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.

-

MDPI. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

- Zhao, Y., & Chen, P. (2026). Screening of Natural Products Derived from Medicinal Mushrooms. In Springer Protocols.

-

News-Medical.Net. (2025). Scientists map how cinnamon's bioactives interact with cancer signaling. Retrieved from [Link]

-

ResearchGate. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. Retrieved from [Link]

-

SciELO. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Retrieved from [Link]

-

ResearchGate. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Retrieved from [Link]

-

ResearchGate. (2015). Mode of Action of α, β Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

NIH. (2020). Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway. Retrieved from [Link]

-

PubMed. (2025). Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice. Retrieved from [Link]

-

NIH. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

-

MDPI. (2022). Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. Retrieved from [Link]

-

NIH. (2023). The role and mechanism of cinnamaldehyde in cancer. Retrieved from [Link]

-

PubMed. (1995). Cinnamic acid: a natural product with potential use in cancer intervention. Retrieved from [Link]

-

ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Retrieved from [Link]

-

MDPI. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

-

Anticancer Research. (2018). Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide. Retrieved from [Link]

-

Scientific Research Publishing. (2014). Antifungal vs. Antibacterial Activity of α,β-unsaturated Carbonyl Compound. Retrieved from [Link]

-

NIH. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of α,β-unsaturated carbonyl compound and effect on antifungal and antibacterial activity | Request PDF. Retrieved from [Link]

-

MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

PubMed. (1976). [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)]. Retrieved from [Link]

-

ResearchGate. (2014). Antifungal vs. antibacterial activity of α,β-unsaturated carbonyl compound. Retrieved from [Link]

-

NIH. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]

-

ResearchGate. (2012). Chapter 5 Anti-microbial activity of C18 Unsaturated Fatty Acids and their Conjugated Isomers against Methicillin Resistant Staphylococcus aureus. Retrieved from [Link]

- Google Patents. (2022). Antimicrobial activity of fatty acid esters and combinations thereof.

-

ResearchGate. (1998). Reactions of α, β-Unsaturated acid to form new heterocyclic Compounds with evaluation of their antimicrobial activities | Request PDF. Retrieved from [Link]

Sources

- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Cinnamic Aldehyde Inhibits Lipopolysaccharide-Induced Chondrocyte Inflammation and Reduces Cartilage Degeneration by Blocking the Nuclear Factor-Kappa B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Discovery of new cinnamic derivatives as anti-inflammatory agents for treating acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamic acid: a natural product with potential use in cancer intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. xenograft.org [xenograft.org]

- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]

- 18. crownbio.com [crownbio.com]

- 19. blog.crownbio.com [blog.crownbio.com]

- 20. doras.dcu.ie [doras.dcu.ie]

- 21. researchgate.net [researchgate.net]

- 22. microbiologyjournal.org [microbiologyjournal.org]

- 23. researchgate.net [researchgate.net]

- 24. [Comparative studies on the antimicrobial activity of alpha, beta-unsaturated aldehydes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. grokipedia.com [grokipedia.com]

- 27. Broth microdilution - Wikipedia [en.wikipedia.org]

- 28. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 29. journals.asm.org [journals.asm.org]

- 30. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Cinnamaldehyde modulates oxidative stress and NF-κB signaling in OVA-induced asthmatic BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 37. thaiscience.info [thaiscience.info]

- 38. mdpi.com [mdpi.com]

- 39. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]

An In-depth Technical Guide to Ethyl trans-4-phenyl-2-butenoate: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-phenyl-2-butenoate (CAS No. 1205-84-1), an α,β-unsaturated ester, is a molecule of significant interest across various scientific disciplines. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals to an essential component in the fragrance and flavor industries.[1][2] This guide, designed for the discerning researcher, provides a comprehensive overview of the commercial landscape, purity standards, and the chemical principles underpinning its synthesis and characterization. We will delve into established synthetic protocols, rigorous purification techniques, and detailed analytical methodologies to ensure a thorough understanding of this versatile compound.

Commercial Availability and Purity Specifications

Ethyl trans-4-phenyl-2-butenoate is readily available from a range of chemical suppliers, catering to diverse research and development needs. The purity of the commercially available product is a critical parameter, directly impacting the outcome of sensitive applications, particularly in drug development where impurities can have unforeseen consequences.

A survey of prominent suppliers reveals that Ethyl trans-4-phenyl-2-butenoate is typically offered at purities of 98% or higher, with premium grades reaching or exceeding 99%. The method of purity analysis is an important consideration, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common techniques cited by suppliers.

Below is a comparative table of representative commercial sources:

| Supplier | CAS Number | Stated Purity | Analytical Method |

| Chem-Impex | 1205-84-1 | ≥ 99% | HPLC[2] |

| Sigma-Aldrich | 1205-84-1 | 98% | Not Specified |

| Santa Cruz Biotechnology | 559062-83-8 | Not Specified | Not Specified[3] |

Note: The CAS number 559062-83-8 is also associated with Ethyl 4-phenylbut-2-enoate, and may be used by some suppliers. It is imperative for researchers to consult the certificate of analysis (CoA) for lot-specific purity data and the methodology used for its determination.

Synthesis of Ethyl trans-4-phenyl-2-butenoate: A Focus on Stereoselectivity

The synthesis of Ethyl trans-4-phenyl-2-butenoate predominantly relies on olefination reactions that form the carbon-carbon double bond with a high degree of stereoselectivity for the trans (E) isomer. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most prevalent and reliable methods employed for this purpose.[2][4]

The Horner-Wadsworth-Emmons (HWE) Reaction: The Preferred Route to trans-Olefins

The HWE reaction is often the method of choice for synthesizing α,β-unsaturated esters due to its high stereoselectivity for the thermodynamically more stable trans isomer and the facile removal of the water-soluble phosphate byproduct.[2][5] The reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[2]

Diagram of the Horner-Wadsworth-Emmons Reaction Pathway

Caption: General workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of Ethyl trans-4-phenyl-2-butenoate.

Experimental Protocol: Synthesis of Ethyl trans-4-phenyl-2-butenoate via HWE Reaction

The following protocol is adapted from established procedures for the synthesis of similar α,β-unsaturated esters and serves as a robust starting point for laboratory-scale preparation.[6][7]

Materials:

-

Triethyl phosphonoacetate

-

Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

-

Phenylacetaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

To a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (1.1 equivalents) portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Add phenylacetaldehyde (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Achieving High Purity via Flash Column Chromatography

The crude product from the synthesis will invariably contain unreacted starting materials and byproducts. Flash column chromatography is an efficient and widely used technique for the purification of Ethyl trans-4-phenyl-2-butenoate to a high degree of purity.[6][8]

Diagram of the Purification Workflow

Caption: Step-by-step workflow for the purification of Ethyl trans-4-phenyl-2-butenoate.

Experimental Protocol: Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this purification.[8]

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The optimal solvent system should be determined by preliminary TLC analysis, aiming for a retention factor (Rf) of approximately 0.3 for the desired product.[8] A common starting point is a gradient from 5% to 20% ethyl acetate in hexane.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

-

Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions and monitor their composition by TLC.

-

Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Analytical Characterization for Purity and Structural Verification

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized or purchased Ethyl trans-4-phenyl-2-butenoate. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ethyl trans-4-phenyl-2-butenoate. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Data (based on ethyl ester analogue): [6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.40-7.20 | m | - | Ar-H |

| ~7.10 | dt | ~15.5, ~6.8 | =CH-CH₂ |

| ~5.85 | d | ~15.5 | HC=O |

| ~4.15 | q | ~7.1 | -OCH₂CH₃ |

| ~3.50 | d | ~6.8 | =CH-CH₂ |

| ~1.25 | t | ~7.1 | -OCH₂CH₃ |

Predicted ¹³C NMR Data (based on typical chemical shifts): [6]

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~148 | CH=CH |

| ~140 | Ar-C |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~126 | Ar-CH |

| ~122 | CH=CH |

| ~60 | OCH₂ |

| ~38 | CH₂ |

| ~14 | CH₃ |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate and identify the components of a mixture. The gas chromatogram provides information on the purity of the sample, while the mass spectrum of the main peak allows for the determination of the molecular weight and fragmentation pattern, confirming the compound's identity. The PubChem database contains GC-MS data for Ethyl trans-4-phenyl-2-butenoate (CID 5370607).[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like Ethyl trans-4-phenyl-2-butenoate. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.[10] The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for Ethyl trans-4-phenyl-2-butenoate include:

-

~1715 cm⁻¹: C=O stretch of the ester

-

~1650 cm⁻¹: C=C stretch of the alkene

-

~1600, 1495, 1450 cm⁻¹: C=C stretches of the aromatic ring

-

~1250-1000 cm⁻¹: C-O stretches

Applications in Research and Drug Development

The chemical structure of Ethyl trans-4-phenyl-2-butenoate makes it a valuable building block in organic synthesis. Its applications are diverse and impactful:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.

-

Flavor and Fragrance Industry: Its aromatic properties make it a component in flavor and fragrance formulations.[11]

-

Polymer Chemistry: It is used in the production of specialty polymers.

-

Organic Synthesis: It is a versatile reagent for creating more complex molecules in research laboratories.

Conclusion

This technical guide has provided a comprehensive overview of the commercial availability, purity, synthesis, purification, and analytical characterization of Ethyl trans-4-phenyl-2-butenoate. For researchers and professionals in drug development, a thorough understanding of these aspects is paramount for ensuring the reliability and reproducibility of their work. By leveraging established synthetic and purification protocols and employing rigorous analytical techniques, high-purity Ethyl trans-4-phenyl-2-butenoate can be reliably obtained and utilized in a wide array of scientific applications.

References

- BU CyberSec Lab.

- Benchchem. Spectroscopic and Synthetic Profile of (E)

- Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions.

- Chem-Impex.

- University of Rochester, Department of Chemistry.

- CDN.

- Synthesis of an Alkene via the Wittig Reaction.

- About Drugs.

- ResearchGate.

- Royal Society of Chemistry.

- ChemSynthesis. ethyl (2E)

- SpectraBase. Ethyl 4-phenyl-2-(phenylthio)butanoate - Optional[13C NMR] - Chemical Shifts.

- PubChem.

- ChemicalBook. trans-4-Phenyl-3-buten-2-one(1896-62-4) 13C NMR spectrum.

- Benchchem. Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction.

- PubChem.

- BU CyberSec Lab.

- Science and Education Publishing.

- Moodle@Units.

- Beyond Benign. Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester.

- Organic Syntheses.

- SIELC Technologies.

- Chem-Impex.

- Santa Cruz Biotechnology.

- Biotage.

- ChemicalBook. trans-4-Phenyl-3-buten-2-one(1896-62-4) 1 H NMR.

- SpectraBase. (Z)-Ethyl 4-phenylbut-2-enoate - Optional[13C NMR] - Chemical Shifts.

- Chem-Impex.

- J&K Scientific LLC.

- Benchchem.

- Google Patents.

- PubChem.

- LCGC International.

- SRIRAMCHEM. (E)

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 8. Purification [chem.rochester.edu]

- 9. Ethyl trans-4-phenyl-2-butenoate | C12H14O2 | CID 5370607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Separation of Ethyl 4-phenyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Stability and Storage of Ethyl trans-4-phenyl-2-butenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl trans-4-phenyl-2-butenoate, a key intermediate and active ingredient in the pharmaceutical, fragrance, and flavor industries, is valued for its specific chemical structure and functional properties.[1][2] Its utility in these fields is contingent on its purity and stability. This guide provides a comprehensive overview of the factors influencing the stability of Ethyl trans-4-phenyl-2-butenoate and outlines best practices for its storage and handling to ensure its integrity over time. Understanding the degradation pathways and implementing robust stability testing protocols are critical for regulatory compliance and the development of safe and effective end-products.[3][4]

Chemical Profile

| Property | Value | Source |

| Chemical Name | Ethyl (E)-4-phenylbut-2-enoate | [5] |

| CAS Number | 1205-84-1 | [2] |

| Molecular Formula | C₁₂H₁₄O₂ | [5] |

| Molecular Weight | 190.24 g/mol | [5] |

| Appearance | Pale yellow oil | [2] |

Core Stability Considerations and Degradation Pathways

The stability of Ethyl trans-4-phenyl-2-butenoate is influenced by several environmental factors, including light, temperature, pH, and the presence of oxidizing agents. The primary degradation pathways for this α,β-unsaturated ester are photodegradation, hydrolysis, and oxidation.

Photodegradation

Exposure to ultraviolet (UV) light is a significant factor in the degradation of compounds containing a cinnamate moiety. The two primary photodegradation mechanisms are:

-

Cis-Trans Isomerization: The trans isomer, which is typically the desired form, can convert to the cis isomer (Ethyl cis-4-phenyl-2-butenoate) upon exposure to UV light.[6][7] This isomerization can alter the molecule's biological activity and physicochemical properties.

-

[2+2] Cycloaddition: In the solid state or in concentrated solutions, cinnamic acid derivatives can undergo dimerization to form cyclobutane derivatives, such as truxillic and truxinic acids, when exposed to UV radiation.[7][8]

To mitigate photodegradation, it is imperative to store Ethyl trans-4-phenyl-2-butenoate in amber glass vials or light-resistant containers and to work under amber or UV-filtered light during experimental procedures.[7]

Hydrolysis

As an ester, Ethyl trans-4-phenyl-2-butenoate is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield cinnamic acid and ethanol. This reaction can be catalyzed by both acids and bases.[9]

-

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylic acid is deprotonated by the alkoxide leaving group to form a carboxylate salt.[9]

The rate of hydrolysis is pH-dependent. Therefore, maintaining a neutral pH is crucial for minimizing this degradation pathway.

Oxidation

The alkene double bond in Ethyl trans-4-phenyl-2-butenoate is susceptible to oxidation, especially in the presence of oxidizing agents, trace metals (e.g., iron, copper), and oxygen.[10][11] Oxidative degradation can lead to the formation of various byproducts, including epoxides, diols, and potentially cleavage of the carbon-carbon double bond to form aldehydes and carboxylic acids.[10][12] Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents can help prevent oxidative degradation. The addition of antioxidants like BHT or ascorbic acid may also be considered for formulations.[10]

Recommended Storage Conditions

To ensure the long-term stability of Ethyl trans-4-phenyl-2-butenoate, the following storage conditions are recommended:

| Parameter | Condition | Rationale |

| Temperature | 0-8 °C | To minimize thermal degradation and slow down the rates of all potential degradation reactions.[2][13] |

| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation (isomerization and cycloaddition).[7] |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) | To minimize oxidative degradation.[10] |

| Container | Tightly sealed, non-reactive container (e.g., glass) | To prevent contamination and interaction with the container material. |

Stability Testing Protocols

A comprehensive stability testing program is essential to establish the re-test period or shelf life and to understand the degradation profile of Ethyl trans-4-phenyl-2-butenoate. This program should include long-term and accelerated stability studies, as well as forced degradation studies, in line with the International Council for Harmonisation (ICH) guidelines.[14][15][16]

Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of the substance under recommended storage conditions and at elevated temperatures and humidity to predict its shelf life.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products[15]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the specificity of the analytical methods used for stability testing.[4][17][18]

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Prepare a stock solution of Ethyl trans-4-phenyl-2-butenoate in a suitable solvent (e.g., acetonitrile or methanol).

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14]

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying Ethyl trans-4-phenyl-2-butenoate from its potential degradation products.

Proposed HPLC Method Parameters:

| Parameter | Condition |